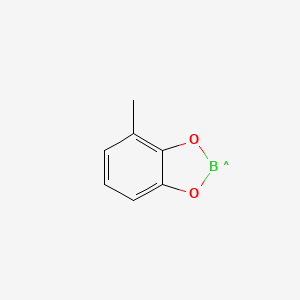
4-Methyl-2H-1,3,2-benzodioxaborol-2-yl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2H-1,3,2-benzodioxaborol-2-yl is an organoboron compound that features a benzodioxaborole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2H-1,3,2-benzodioxaborol-2-yl typically involves the reaction of 4-methylcatechol with boronic acid or boronic ester derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 4-methylcatechol with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Methyl-2H-1,3,2-benzodioxaborol-2-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxaborole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the benzodioxaborole ring.
科学的研究の応用
4-Methyl-2H-1,3,2-benzodioxaborol-2-yl has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the development of boron-containing drugs.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
作用機序
The mechanism by which 4-Methyl-2H-1,3,2-benzodioxaborol-2-yl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds.
類似化合物との比較
Similar Compounds
2H-1,3,2-Benzodioxaborole: A parent compound with similar structural features but lacking the methyl group.
4-Methyl-2H-1,3,2-benzodioxaborole: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
4-Methyl-2H-1,3,2-benzodioxaborol-2-yl is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules
特性
CAS番号 |
120095-48-9 |
|---|---|
分子式 |
C7H6BO2 |
分子量 |
132.93 g/mol |
InChI |
InChI=1S/C7H6BO2/c1-5-3-2-4-6-7(5)10-8-9-6/h2-4H,1H3 |
InChIキー |
JKVVJLQZSNHQLN-UHFFFAOYSA-N |
正規SMILES |
[B]1OC2=CC=CC(=C2O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)-](/img/structure/B14282968.png)

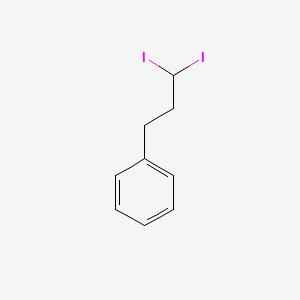
![6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14282972.png)
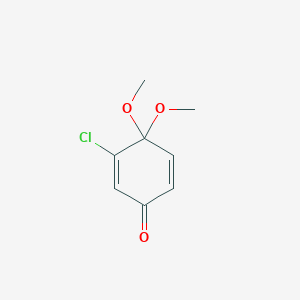
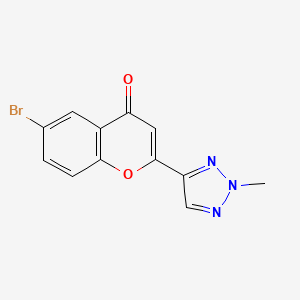

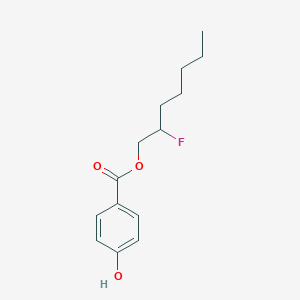

![[2-(2-Hydroxyethyl)phenyl]acetic acid](/img/structure/B14283009.png)
![tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane](/img/structure/B14283024.png)
![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)

![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)
